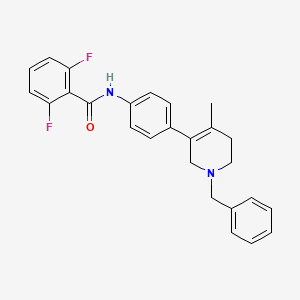

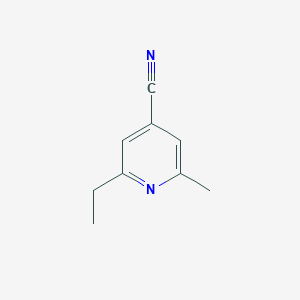

![molecular formula C13H16BrNO B3310198 6-Bromospiro[chroman-2,4'-piperidine] CAS No. 945722-86-1](/img/structure/B3310198.png)

6-Bromospiro[chroman-2,4'-piperidine]

Descripción general

Descripción

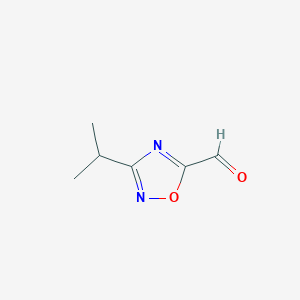

“6-Bromospiro[chroman-2,4’-piperidine]” is a chemical compound with the CAS Number: 1955532-03-2 . It has a molecular weight of 318.64 . The IUPAC name for this compound is 6-bromospiro[chromane-2,4’-piperidine] hydrochloride .

Molecular Structure Analysis

The InChI code for “6-Bromospiro[chroman-2,4’-piperidine]” is 1S/C13H16BrNO.ClH/c14-11-1-2-12-10(9-11)3-4-13(16-12)5-7-15-8-6-13;/h1-2,9,15H,3-8H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“6-Bromospiro[chroman-2,4’-piperidine]” is a solid at room temperature . It should be stored at room temperature .Aplicaciones Científicas De Investigación

Pharmacophore Significance

6-Bromospiro[chroman-2,4'-piperidine] is recognized as a significant pharmacophore in medicinal chemistry. It plays a key role as a structural component in various drugs, drug candidates, and biochemical reagents. Recent advances have shown impressive progress in synthesizing derivatives of spiro[chromane-2,4'-piperidine]-4(3H)-one, underscoring their potential in developing new biologically active substances (Ghatpande et al., 2020).

Antimicrobial Studies

Novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides, closely related to 6-Bromospiro[chroman-2,4'-piperidine], have shown significant potential as antimicrobial agents. These compounds demonstrated better inhibitory activity compared to standard drugs against various pathogenic strains, indicating their promise as potent antimicrobial agents (Priya et al., 2005).

Histone Deacetylase Inhibitors

Spiro[chromane-2,4'-piperidine] derivatives have been prepared as novel histone deacetylase (HDAC) inhibitors. These compounds were evaluated for their ability to inhibit nuclear HDACs and exhibited antiproliferative activities. Some derivatives showed improved pharmacokinetic behavior and significant antitumor activity in vivo, highlighting their therapeutic potential in cancer treatment (Thaler et al., 2012).

Acetyl-CoA Carboxylase Inhibitors

Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their acetyl-CoA carboxylase (ACC) inhibitory activity. Several compounds showed significant activity, with some reducing the respiratory quotient in mice, indicating an increase in whole-body fat oxidation. These findings suggest their potential utility in metabolic disorders (Shinde et al., 2009).

Cholinesterase Inhibitors for Alzheimer's Treatment

Novel chroman-4-one derivatives containing spiro[chroman-2,4'-piperidine] moieties were synthesized and evaluated for cholinesterase inhibitory activities. Some derivatives showed potent anti-acetylcholinesterase activity, suggesting their potential as therapeutic agents for Alzheimer's disease (Shamsimeymandi et al., 2019).

Antimycobacterial Activity

Derivatives related to 6-Bromospiro[chroman-2,4'-piperidine] have been synthesized and evaluated for their antimycobacterial activity. These compounds demonstrated promising results against Mycobacterium species, indicating their potential in treating tuberculosis and related infections (Alvey et al., 2009).

Safety And Hazards

The safety information available indicates that “6-Bromospiro[chroman-2,4’-piperidine]” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

6-bromospiro[3,4-dihydrochromene-2,4'-piperidine] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c14-11-1-2-12-10(9-11)3-4-13(16-12)5-7-15-8-6-13/h1-2,9,15H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYSWCGJEOTEKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNCC2)OC3=C1C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromospiro[chroman-2,4'-piperidine] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

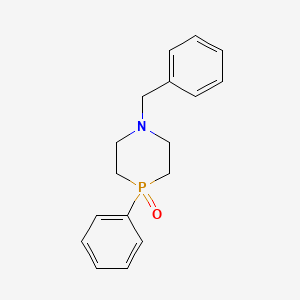

![2-(Aminomethyl)-6-bromobenzo[d]oxazole](/img/structure/B3310134.png)

![1,2,5-Thiadiazolidin-3-one, 5-[3-[2-[[4'-(cyclohexylmethoxy)[1,1'-biphenyl]-4-yl]methyl]-4-(2,4-dichlorophenyl)-1H-imidazol-1-yl]phenyl]-, 1,1-dioxide](/img/structure/B3310215.png)